molecular formula C21H19BrN2O B3038452 (E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one CAS No. 865658-66-8

(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B3038452
CAS No.: 865658-66-8
M. Wt: 395.3 g/mol
InChI Key: VHYSLIDOPSULHY-BUHFOSPRSA-N
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Description

(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one is an organic compound that features a bromoanilino group and a dimethylpyrrol-1-yl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:

    Formation of the intermediate: The initial step involves the synthesis of an intermediate compound, which is often achieved through a condensation reaction between 4-bromoaniline and an appropriate aldehyde or ketone.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(2,5-dimethylpyrrol-1-yl)benzaldehyde under basic conditions to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromo group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its bromoanilino group can be modified to introduce various functional groups, enabling the investigation of structure-activity relationships.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be optimized to enhance its pharmacological properties and target specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The bromoanilino group can form hydrogen bonds and hydrophobic interactions with proteins, while the dimethylpyrrol-1-yl phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chloroanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one: This compound is similar in structure but contains a chloro group instead of a bromo group.

    (E)-3-(4-fluoroanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one: This compound has a fluoro group in place of the bromo group.

Uniqueness

The presence of the bromo group in (E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity to certain biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O/c1-15-3-4-16(2)24(15)20-11-5-17(6-12-20)21(25)13-14-23-19-9-7-18(22)8-10-19/h3-14,23H,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYSLIDOPSULHY-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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